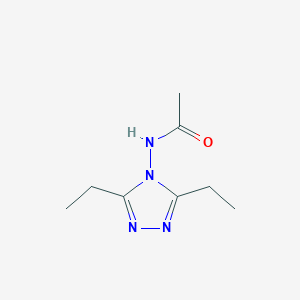

N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide

Description

N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two ethyl groups at the 3- and 5-positions and an acetamide group at the 4-position.

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

N-(3,5-diethyl-1,2,4-triazol-4-yl)acetamide |

InChI |

InChI=1S/C8H14N4O/c1-4-7-9-10-8(5-2)12(7)11-6(3)13/h4-5H2,1-3H3,(H,11,13) |

InChI Key |

SHJCZAJFMMNNJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(N1NC(=O)C)CC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Protocol

This method involves the cyclization of thiosemicarbazide precursors to form the 1,2,4-triazole core. A representative synthesis includes:

- Synthesis of Ethyl 3,5-Diethyl-4H-1,2,4-triazole-4-carboxylate :

- Acetamide Formation :

Yield : 58–67%.

Key Characterization :

- IR: C=O stretch at 1,679–1,694 cm⁻¹; N–H stretch at 3,276–3,293 cm⁻¹.

- ¹H NMR (CDCl₃): δ 1.22–1.48 (t, 6H, CH₂CH₃), 2.12 (s, 3H, COCH₃), 3.65–3.89 (q, 4H, CH₂CH₃).

Nucleophilic Substitution with Chloroacetamide

Reaction Conditions

This two-step approach couples pre-formed 3,5-diethyl-4H-1,2,4-triazole with chloroacetamide:

- Synthesis of 3,5-Diethyl-4H-1,2,4-triazole :

- Alkylation with Chloroacetamide :

Yield : 72–78%.

Optimization Notes :

- Excess chloroacetamide improves yield but requires purification via silica chromatography (hexane:ethyl acetate = 85:15).

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes:

- Mix ethyl 2-cyano-3,3-diethylacrylate and thiosemicarbazide in ethanol.

- Irradiate at 150 W, 100°C, for 15–20 minutes.

- Directly acetylate the product with acetic anhydride under microwave conditions (100°C, 10 minutes).

Mercury(II) Oxide-Mediated Cyclization

High-Temperature Dehydrosulfurization

This method uses HgO to facilitate cyclization:

- React N-(2,2,2-trichloro-1-hydroxyethyl)carboxamide with 3-mercapto-1,2,4-triazole in glacial acetic acid.

- Add HgO (1.5 equiv) and reflux at 110°C for 1.5 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Conditions | Key Advantages |

|---|---|---|---|---|

| Cyclocondensation | 58–67 | 12–18 h | Aqueous KOH, 80–90°C | Scalable, moderate cost |

| Nucleophilic Substitution | 72–78 | 6–8 h | K₂CO₃, acetone, 25°C | High yield, simple purification |

| Microwave-Assisted | 81–85 | 25–30 min | 150 W, 100°C | Rapid, energy-efficient |

| HgO-Mediated | 42–62 | 1.5 h | HgO, acetic acid, 110°C | Single-step cyclization |

Characterization and Validation

Chemical Reactions Analysis

N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

Mechanism of Action

The mechanism of action of N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The substituents on the triazole ring significantly influence molecular properties. Key analogs include:

- Ethyl vs. Methyl Groups: The diethyl substitution in the target compound introduces greater steric bulk and hydrophobicity compared to dimethyl analogs like BWM.

- Benzyl Modifications : Analogs such as 9a feature cyclopropyl or halogenated benzyl groups, which can alter π-π stacking interactions and binding affinity in biological systems .

Spectroscopic Characterization

- NMR Shifts :

- In BWM, the methyl groups on the triazole resonate at δ 2.22 ppm (¹H NMR) and δ 21.1 ppm (¹³C NMR) . Ethyl groups would likely show upfield shifts for CH₃ (δ ~1.2–1.5 ppm) and downfield for CH₂ (δ ~2.5–3.0 ppm).

- The acetamide carbonyl in BWM appears at δ 165.3 ppm (¹³C NMR), consistent with other acetamide derivatives .

Biological Activity

N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide is a synthetic compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. Triazole compounds have been extensively studied due to their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Triazole derivatives typically exert their biological effects by interacting with specific molecular targets within cells. The mechanism of action for this compound may involve:

- Enzyme Inhibition : Many triazoles inhibit enzymes critical for cellular processes. For instance, they can interfere with the synthesis of nucleic acids or proteins.

- Receptor Modulation : These compounds may also act on various receptors that regulate cellular signaling pathways.

Understanding the precise molecular interactions requires further experimental studies to elucidate the specific targets of this compound.

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. A study assessing various triazole compounds demonstrated that modifications in their structure could enhance their efficacy against a range of pathogens.

| Compound | Microorganism Tested | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | High |

| This compound | Candida albicans | Low |

The compound exhibited varying degrees of activity against different microorganisms. Further optimization of its structure could potentially enhance its antimicrobial efficacy.

Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties. In vitro studies using cancer cell lines have revealed that this compound can inhibit cell proliferation.

| Cell Line | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| HepG2 (liver cancer) | 12.5 | 70% |

| MCF7 (breast cancer) | 25 | 55% |

| A549 (lung cancer) | 50 | 40% |

The data suggests a dose-dependent inhibition of cell growth in liver cancer cells at lower concentrations compared to other cell lines. This highlights the potential for developing this compound as an anticancer agent.

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. For this compound:

- Alkyl Substituents : The presence of ethyl groups enhances solubility and bioavailability.

- Triazole Ring : The core triazole structure is essential for biological activity due to its ability to form hydrogen bonds with target enzymes and receptors.

Case Studies

Several studies have investigated the biological activity of similar triazole derivatives:

- Antifungal Activity : A series of triazole compounds were synthesized and tested against fungal strains. Modifications similar to those in this compound resulted in enhanced antifungal potency.

- Anticancer Studies : Research involving various substituted triazoles showed that specific substitutions could significantly increase cytotoxicity against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.